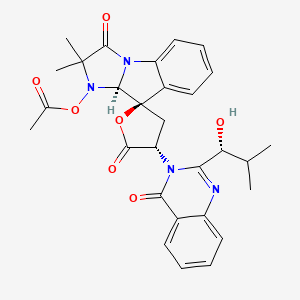
Isotryptoquivaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotryptoquivaline is a quinazolinone derivative isolated from the endophytic fungus Aspergillus sp. CM9a, which is found in Cephalotaxus mannii . This compound has shown significant anti-TNF-α activity, making it a potential candidate for anti-inflammatory drugs .
Analyse Chemischer Reaktionen
Isotryptoquivaline undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions, as well as the major products formed, are not well-documented in the available sources. Further research is needed to provide a comprehensive analysis of the chemical reactions involving this compound.
Wissenschaftliche Forschungsanwendungen
Isotryptoquivaline has shown promising applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its anti-TNF-α activity makes it a potential candidate for developing anti-inflammatory drugs . Additionally, this compound can be used as a bioactive lead compound for further drug development .
Wirkmechanismus
The mechanism of action of isotryptoquivaline involves its antagonistic effect on TNF-α, a pro-inflammatory cytokine. By inhibiting TNF-α, this compound can reduce inflammation and potentially treat various inflammatory conditions . The molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Isotryptoquivaline is unique due to its specific anti-TNF-α activity. Similar compounds include other quinazolinone derivatives that also exhibit anti-inflammatory properties. this compound’s specific structure and activity profile distinguish it from other related compounds .
Eigenschaften
CAS-Nummer |
61897-83-4 |
|---|---|
Molekularformel |
C29H30N4O7 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
[(3aR,4R,4'S)-4'-[2-[(1R)-1-hydroxy-2-methylpropyl]-4-oxoquinazolin-3-yl]-2,2-dimethyl-1,5'-dioxospiro[3aH-imidazo[1,2-a]indole-4,2'-oxolane]-3-yl] acetate |
InChI |
InChI=1S/C29H30N4O7/c1-15(2)22(35)23-30-19-12-8-6-10-17(19)24(36)31(23)21-14-29(39-25(21)37)18-11-7-9-13-20(18)32-26(29)33(40-16(3)34)28(4,5)27(32)38/h6-13,15,21-22,26,35H,14H2,1-5H3/t21-,22+,26+,29+/m0/s1 |
InChI-Schlüssel |
BYQPJOSRJIDYTP-YPMWMNAPSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=NC2=CC=CC=C2C(=O)N1[C@H]3C[C@@]4([C@@H]5N(C6=CC=CC=C64)C(=O)C(N5OC(=O)C)(C)C)OC3=O)O |
Kanonische SMILES |
CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5OC(=O)C)(C)C)OC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



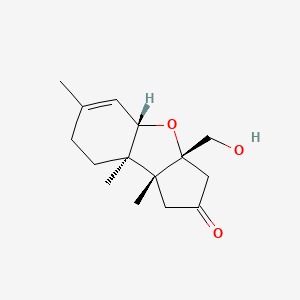
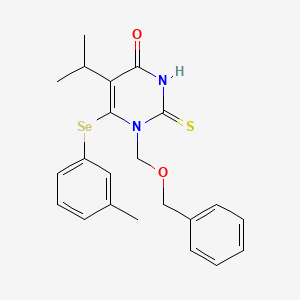





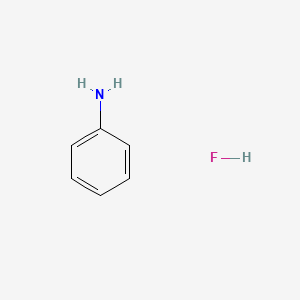
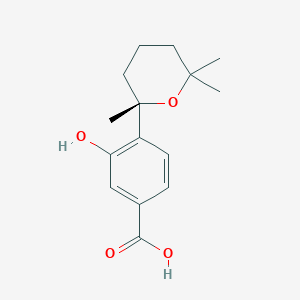


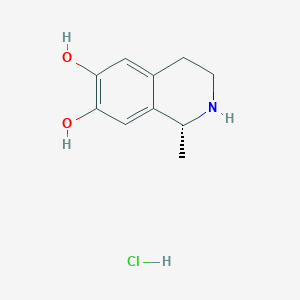
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
